1-(5-bromofuran-2-carbonyl)-3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Description
The compound 1-(5-bromofuran-2-carbonyl)-3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole features a dihydropyrazole core substituted with a 5-bromofuran-2-carbonyl group at position 1, a 3,4-dimethoxyphenyl group at position 3, and a 4-fluorophenyl group at position 5 (Figure 1). Its synthesis likely involves a multi-step approach, including Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives, analogous to methods reported for structurally related pyrazolines . Spectroscopic characterization (IR, NMR, HRMS) and crystallographic analysis (via SHELX software ) would confirm its structure and conformation.
These features make the compound a candidate for therapeutic applications, particularly in antimicrobial or anticancer research .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O4/c1-28-18-8-5-14(11-20(18)29-2)16-12-17(13-3-6-15(24)7-4-13)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCGFWIIVRGFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(O4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(5-bromofuran-2-carbonyl)-3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and various substituents, suggest a diverse range of biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Brominated Furan: Enhances reactivity and potential biological interactions.
- Dimethoxy Substituents: May improve solubility and bioavailability.
- Fluorophenyl Group: Often associated with increased potency in drug candidates.
Biological Activities
Research into the biological activity of this compound indicates several promising areas of pharmacological action:
Anticancer Activity
Studies have shown that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit cancer cell proliferation effectively. The presence of both bromine and methoxy groups in this compound may enhance its efficacy against various cancer types due to improved interactions with cellular targets .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various assays. For example, it has been noted to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. In vitro studies suggest that this compound could serve as a lead for developing new anti-inflammatory drugs .
Antimicrobial Properties
Preliminary investigations indicate that the compound may possess antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against a range of bacteria and fungi. The structural components of this compound likely contribute to its ability to disrupt microbial cell functions .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in inflammatory pathways or cancer progression. For example, inhibition of cyclooxygenase-2 (COX-2) has been suggested as a potential mechanism for its anti-inflammatory effects.
- Cellular Interaction: The unique substituents on the pyrazole ring can enhance binding affinity to target receptors or enzymes, thereby modulating their activity.
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Structural Analogs with Halogen Substituents
Compounds 4 and 5 () are isostructural derivatives differing only in their halogen substituents (Cl vs. Br on the aryl group). Both share the same dihydropyrazole-thiazole scaffold and exhibit nearly identical crystal packing, with slight adjustments to accommodate halogen size differences (Table 1).
Table 1: Crystallographic Comparison of Halogen-Substituted Analogs
| Compound | Halogen (X) | Crystal System | Space Group | Intermolecular Interactions |
|---|---|---|---|---|
| 4 (Cl) | Chlorine | Monoclinic | P2₁/c | C–H···π, halogen···π |
| 5 (Br) | Bromine | Monoclinic | P2₁/c | Similar to 4, adjusted for Br size |
Analogs with Aryl Group Variations
Thiazole-Based Inhibitors ()
Two thiazole-pyrazole hybrids demonstrated dual inhibitory activity against EGFR/HER2 receptors:
2-(3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole
2-(5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole
3,4-Dimethoxyphenyl Derivatives ()
- 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : DFT studies revealed strong intramolecular H-bonding and charge transfer interactions, with UV-Vis absorption at 370 nm .
- Pyrazolines with 2,4-dinitrophenyl groups : Exhibited antioxidant (IC₅₀ = 12–45 µM) and antimicrobial activity (MIC = 8–32 µg/mL) .
The target compound’s 4-fluorophenyl group likely reduces steric hindrance compared to bulkier substituents (e.g., dinitrophenyl), improving membrane permeability .
Fluorinated Antiviral Pyrazolines ()
The fluorinated pyrazoline 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole showed anti-dengue virus activity (DENV2 NS2B/NS3 protease inhibition) via hydrogen bonding with residues Asp129 and Tyr161 . Molecular dynamics simulations highlighted the critical role of fluorine in stabilizing hydrophobic pockets.
Table 3: Fluorinated Pyrazoline Comparison
| Compound | Fluorine Position | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Target | 4-Fluorophenyl | Not reported | Estimated −8.2 (analogous to ) |
| 2-Fluorophenyl | DENV2 NS2B/NS3 | −7.9 |
The 4-fluorophenyl group in the target compound may offer better metabolic stability than 2-fluorophenyl analogs due to reduced steric effects .
Spectroscopic and Computational Comparisons
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole ():
- IR : C=O stretch at 1680 cm⁻¹; C–Br at 560 cm⁻¹.
- DFT : HOMO-LUMO gap = 3.8 eV, indicating moderate reactivity .
The target compound’s bromofuran group would shift IR stretches (C–Br ~600 cm⁻¹) and reduce HOMO-LUMO gap compared to chloro analogs, enhancing electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
